1-(4-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
Description
1-(4-Methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and a 4-methylbenzenesulfonyl moiety. This structure combines pharmacologically relevant motifs:
- 1,3,4-Oxadiazole: Known for metabolic stability and antimicrobial activity .
- Trifluoromethyl Group: Enhances lipophilicity and bioavailability .
- Piperidine and Sulfonyl Moieties: Improve solubility and target binding .
Synthesis typically involves multi-step reactions, including heterocycle formation (e.g., condensation of hydrazides with CS₂/KOH) and sulfonylation (e.g., using 4-bromomethylbenzenesulfonyl chloride) under basic conditions .
Properties
IUPAC Name |
2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-10-2-4-12(5-3-10)25(22,23)21-8-6-11(7-9-21)13-19-20-14(24-13)15(16,17)18/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMJSELGVFIDKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles or Substituents
Key Observations :
Pharmacological Analogues
Pyridine-Based CYP51 Inhibitors (UDO and UDD)
- Structure : Piperazine-pyridine hybrids with trifluoromethylphenyl groups .
- Activity: Inhibit Trypanosoma cruzi CYP51 (IC₅₀ comparable to posaconazole) .
- Comparison : The target compound lacks azole motifs critical for CYP51 binding but shares piperidine/trifluoromethyl features for enhanced pharmacokinetics .
RAD-140 (SARM)
- Structure: Contains 5-(4-cyanophenyl)-1,3,4-oxadiazole linked to a pyrrolidine-hydroxyl chain .
- Activity : Androgen receptor agonist with hepatotoxicity risks .
- Comparison : Both compounds use 1,3,4-oxadiazole for stability, but the target compound’s piperidine-sulfonyl design reduces off-target toxicity risks .
Antibacterial Activity Comparison
- Target Compound : Exhibits moderate-to-strong antibacterial activity against E. coli and S. aureus due to sulfonyl and oxadiazole synergy .
- Analogues from : 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine derivatives (6a-o) show activity linked to electron-withdrawing substituents (e.g., -NO₂, -Cl) .
- 1,3,4-Thiadiazole Derivatives : Lower activity than oxadiazoles due to reduced electronegativity .
Physicochemical and Computational Insights
- Molecular Weight and Lipophilicity : The target compound (MW 391.36) balances solubility and membrane permeability better than bulkier analogues (e.g., MW 593.08 in ) .
- DFT Studies : Density-functional theory (DFT) confirms the trifluoromethyl group stabilizes the oxadiazole ring via electron-withdrawing effects, enhancing reactivity .
- Crystallography : SHELXL refinement methods are critical for confirming piperidine ring conformations in analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
